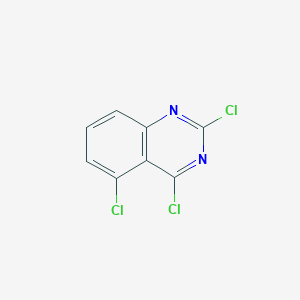

2,4,5-Trichloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAAARUUJGZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627631 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-55-8 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4,5-Trichloroquinazoline (CAS No. 134517-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline, with the Chemical Abstracts Service (CAS) number 134517-55-8, is a halogenated quinazoline derivative. This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of medicinal chemistry. Its structural features, specifically the reactive chlorine substituents at the 2, 4, and 5 positions, make it a versatile building block for the development of novel therapeutic agents. The quinazoline core is a well-established scaffold in drug discovery, notably for its role in the development of kinase inhibitors targeting signaling pathways implicated in cancer.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is provided below. It is important to note that while some data is available from commercial suppliers, detailed experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Reference |

| CAS Number | 134517-55-8 | [Generic] |

| IUPAC Name | This compound | [Generic] |

| Synonyms | 2,4-DICHLORO-5-CHLOROQUINAZOLINE | [Generic] |

| Molecular Formula | C₈H₃Cl₃N₂ | [Generic] |

| Molecular Weight | 233.48 g/mol | [Generic] |

| Appearance | White to off-white or light yellow solid | [Generic] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Soluble in common organic solvents like DMSO and DMF | [Inferred] |

Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons on the benzene ring, with chemical shifts and coupling constants influenced by the chlorine substituent at position 5. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the quinazoline core. The carbons attached to chlorine and nitrogen atoms would exhibit characteristic downfield shifts. |

| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C=C aromatic stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the chlorination of a corresponding quinazolinedione precursor. This method is a common strategy for the preparation of chloro-substituted quinazolines.

Experimental Protocol: Synthesis of this compound (General Method)

Materials:

-

5-Chloroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine base (e.g., N,N-diethylaniline or triethylamine)

-

Anhydrous toluene or another high-boiling inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of 5-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride and a high-boiling inert solvent like toluene, a catalytic amount of a tertiary amine base is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The acidic aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a key intermediate in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to bind to the ATP-binding site of various kinases.[1]

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Anticancer: As precursors to EGFR inhibitors for the treatment of non-small cell lung cancer and other solid tumors.[2]

-

Antimalarial: The quinazoline core is found in compounds with activity against Plasmodium falciparum.

-

Antibacterial: Some quinazoline derivatives have shown efficacy against various bacterial strains.

While direct biological activity data for this compound itself is scarce in the public domain, its significance lies in its utility for generating libraries of substituted quinazolines for screening against various biological targets.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key component of the ErbB family of receptor tyrosine kinases. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, which ultimately leads to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth.

Quinazoline-based inhibitors, often synthesized from precursors like this compound, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade.

Experimental Workflows

Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound and its subsequent use in generating derivatives is outlined below.

Workflow for In Vitro Biological Evaluation

Once a library of quinazoline derivatives has been synthesized from this compound, a standard workflow for their biological evaluation as potential EGFR inhibitors would be as follows.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel quinazoline-based compounds with therapeutic potential. Its primary application lies in the development of EGFR inhibitors for cancer therapy. This guide provides a summary of its known properties, a general synthetic approach, and an overview of its biological context and evaluation workflows. Further research to fully characterize this compound and explore its potential in the synthesis of new bioactive molecules is warranted.

References

2,4,5-Trichloroquinazoline: A Technical Overview of a Scarcely Characterized Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including several approved anticancer drugs that target signaling pathways like those involving the Epidermal Growth Factor Receptor (EGFR).[1] As a trichlorinated derivative, this compound presents a potentially reactive synthetic intermediate for the development of novel therapeutics. The chlorine substituents at the 2, 4, and 5 positions offer opportunities for selective nucleophilic substitution, allowing for the construction of diverse and complex molecular architectures for biological screening.[1]

Despite its potential as a building block in drug discovery, publicly available data on the specific physicochemical properties, detailed synthesis protocols, and biological activities of this compound (CAS No. 134517-55-8) are remarkably limited. This guide summarizes the currently available information and highlights the significant data gaps for this particular chemical entity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 134517-55-8 | [2] |

| Molecular Formula | C₈H₃Cl₃N₂ | [2] |

| Molecular Weight | 233.48 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl | N/A |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available | |

| LogP | Not Available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently accessible scientific literature. However, general synthetic routes to chlorinated quinazolines often involve the chlorination of a corresponding quinazolinedione or hydroxyquinazoline precursor.

A plausible, though unverified, synthetic approach could start from 5-chloro-2,4(1H,3H)-quinazolinedione.[3] This precursor could potentially be chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of reagents such as triphenylphosphine and a chlorine source to yield the desired this compound.

General Workflow for Synthesis and Characterization:

A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. The broader class of quinazoline derivatives is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Given that many quinazoline-based anticancer agents function as kinase inhibitors, particularly of EGFR, it is plausible that this compound could be investigated for similar activities.

Hypothetical Biological Screening Workflow:

A hypothetical workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry, particularly as a synthetic intermediate for novel therapeutics. However, there is a significant lack of publicly available data on its physicochemical properties, detailed synthetic methods, and biological activities. Further research is required to fully characterize this molecule and to explore its potential in drug discovery and development. The information provided herein serves as a baseline for researchers and scientists interested in this specific and under-investigated quinazoline derivative.

References

2,4,5-Trichloroquinazoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in synthetic and medicinal chemistry. Its strategic placement of chlorine atoms at the 2, 4, and 5 positions of the quinazoline core imparts unique reactivity, making it a valuable intermediate for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the molecular properties, a general synthetic approach, and its relevance in the context of targeted cancer therapy, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₃N₂ | [1] |

| Molecular Weight | 233.49 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 134517-55-8 | [1] |

| Synonyms | 2,4-DICHLORO-5-CHLOROQUINAZOLINE | [1] |

Synthetic Methodology

General Experimental Protocol: Synthesis of Polychlorinated Quinazolines

This protocol is a generalized representation based on common synthetic routes for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Starting Material: A suitably substituted anthranilic acid or anthranilonitrile derivative.

Key Transformation: Cyclization followed by chlorination.

Step 1: Cyclization to form the Quinazolinone Core

-

A solution of the appropriate anthranilamide or anthranilonitrile precursor is reacted with a one-carbon source, such as formic acid or a derivative, often under acidic or basic conditions, to facilitate the initial cyclization.

-

The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the corresponding quinazolinone intermediate.

-

Upon cooling, the product is isolated by filtration, washed with a suitable solvent, and dried.

Step 2: Chlorination of the Quinazolinone

-

The dried quinazolinone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF).

-

The reaction mixture is heated, typically to reflux, for a period sufficient to achieve complete chlorination at the 2 and 4 positions.

-

After cooling, the excess chlorinating agent is carefully quenched, for example, by pouring the reaction mixture onto crushed ice.

-

The resulting precipitate, the polychlorinated quinazoline, is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of polychlorinated quinazolines.

Caption: Generalized synthetic workflow for polychlorinated quinazolines.

Role in Drug Development: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]

Quinazoline-based inhibitors, such as Icotinib, are designed to competitively bind to the ATP-binding site within the kinase domain of EGFR, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[6] This inhibition can halt the proliferative signals and induce apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Biological Activity of Quinazoline Derivatives

Derivatives of the quinazoline scaffold have demonstrated a broad range of biological activities. The table below presents a selection of reported half-maximal inhibitory concentrations (IC₅₀) for various quinazoline derivatives against different cancer cell lines, illustrating the potential of this chemical class in oncology research. It is important to note that these are examples from the broader class of quinazolines and not specifically derivatives of this compound, for which public data is limited.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-fused pyrimidine hybrids | SW-480 (Colon Cancer) | 2.3 ± 5.91 | [4] |

| Quinazoline-fused pyrimidine hybrids | A549 (Lung Cancer) | 2.3 ± 5.91 | [4] |

| Quinazoline-fused pyrimidine hybrids | MCF-7 (Breast Cancer) | 2.3 ± 5.91 | [4] |

| 4-Anilino-quinazoline derivative (45a) | HT-29 (Colon Cancer) | 31.23 | [4] |

| 4-Anilino-quinazoline derivative (45a) | MCF-7 (Breast Cancer) | 39.02 | [4] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 0.00137 | [5] |

| Arecoline Metabolite (Compound 1) | A549 (Lung Cancer) | 3.08 ± 0.19 | [7] |

| Arecoline Metabolite (Compound 1) | K562 (Leukemia) | 1.56 ± 0.11 | [7] |

Conclusion

This compound is a synthetically versatile molecule with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating potent inhibitors of key signaling molecules, such as EGFR, underscores its importance for researchers in oncology and medicinal chemistry. The information provided in this guide offers a foundational understanding of its chemical properties, a general synthetic approach, and its biological relevance, serving as a valuable resource for scientific professionals.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|High-Quality Research Chemical [benchchem.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. brieflands.com [brieflands.com]

- 6. Icotinib - Wikipedia [en.wikipedia.org]

- 7. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,5-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,5-trichloroquinazoline. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages established principles of NMR spectroscopy and empirical data from analogous structures to offer a robust prediction of its spectral characteristics. This information is crucial for the identification, characterization, and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. The predictions are based on the analysis of substituent effects on the quinazoline ring system, drawing comparisons with known data for related chlorinated quinazolines. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | J = 8.5, 1.5 |

| H-7 | 7.6 - 7.8 | Triplet (t) | J = 8.0 |

| H-8 | 8.1 - 8.3 | Doublet of Doublets (dd) | J = 8.5, 1.0 |

Note: These are predicted values and may vary slightly from experimental results.

The presence of three chlorine atoms significantly influences the electronic environment of the aromatic protons. The chlorine atoms at positions 2 and 4 are expected to have a pronounced deshielding effect on the protons of the pyrimidine ring (if any were present). The chlorine at position 5 will primarily affect the protons on the benzene ring. The predicted downfield shifts are consistent with the electron-withdrawing nature of the chlorine substituents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented below. These predictions are derived from computational models and analysis of substituent chemical shift (SCS) effects of chlorine on the quinazoline scaffold.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-4 | 152 - 155 |

| C-4a | 125 - 128 |

| C-5 | 135 - 138 |

| C-6 | 128 - 131 |

| C-7 | 129 - 132 |

| C-8 | 127 - 130 |

| C-8a | 148 - 151 |

Note: These are predicted values and may vary from experimental results.

The carbons directly bonded to chlorine atoms (C-2, C-4, and C-5) are expected to be significantly deshielded, appearing at lower field in the spectrum. The remaining carbon signals are also influenced by the overall electron-deficient nature of the ring system.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should ensure good solubility of the compound without interfering with the signals of interest.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

-

Caption: Experimental Workflow for NMR Data Acquisition.

Signaling Pathways and Logical Relationships

The structural information derived from ¹H and ¹³C NMR spectroscopy is based on the fundamental principles of nuclear spin and its interaction with a magnetic field. The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR spectral features.

Caption: Relationship between Molecular Structure and NMR Spectra.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. The presented data and protocols are intended to aid researchers in the synthesis, purification, and structural elucidation of this and related compounds. Experimental verification of these predicted values is highly recommended for definitive structural assignment.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2,4,5-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2,4,5-trichloroquinazoline. This halogenated heterocyclic compound is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug development pipeline, and IR and MS are indispensable tools for these purposes. This document outlines detailed experimental protocols, predicted spectral data, and the logical workflow for the analysis of this compound.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the known spectroscopic behavior of its constituent functional groups and structurally analogous compounds, such as other chlorinated quinazolines.

Table 1: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3100 - 3050 | Aromatic C-H Stretch | Weak |

| 1610 - 1470 | Aromatic C=C and C=N Ring Stretch | Medium - Strong |

| 1300 - 1000 | C-H In-plane Bending | Medium |

| 900 - 750 | C-H Out-of-plane Bending | Strong |

| 850 - 600 | C-Cl Stretch | Strong |

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z Ratio | Proposed Fragment Ion | Predicted Relative Abundance | Notes |

| 232, 234, 236, 238 | [C₈H₃Cl₃N₂]⁺ (Molecular Ion, M⁺) | High | The isotopic cluster pattern for three chlorine atoms will be observed with approximate relative intensities of 100:98:32:3 for the M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks, respectively. |

| 197, 199, 201 | [C₈H₃Cl₂N₂]⁺ | Medium | Loss of a chlorine radical (•Cl) from the molecular ion. An isotopic pattern for two chlorines will be present. |

| 162, 164 | [C₈H₃ClN₂]⁺ | Medium - Low | Loss of a second chlorine radical. An isotopic pattern for one chlorine will be observed. |

| 127 | [C₈H₃N₂]⁺ | Low | Loss of the third chlorine radical. |

| 101 | [C₇H₃N]⁺ | Low | Potential fragment arising from the loss of HCN from the [C₈H₃ClN₂]⁺ ion. |

Experimental Protocols

The following are detailed methodologies for the acquisition of IR and mass spectra for a solid, small organic molecule such as this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Set the resolution to 4 cm⁻¹.

-

Initiate the spectral acquisition.

-

-

Data Processing:

-

After acquisition, the software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Instrument Setup (GC):

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Begin with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of approximately 280 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Instrument Setup (MS):

-

Ion Source: Use a standard Electron Ionization (EI) source.

-

Ionization Energy: Set the electron energy to 70 eV.[2]

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Source Temperature: Set the ion source temperature to approximately 230 °C.

-

Transfer Line Temperature: Set the temperature of the transfer line from the GC to the MS to prevent condensation (e.g., 280 °C).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Start the GC run and MS data acquisition simultaneously. The MS will continuously record mass spectra of the compounds as they elute from the GC column.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.

-

Analyze the mass spectrum to identify the molecular ion peak and its characteristic isotopic pattern, as well as the major fragment ions.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the experimental work for the analysis of this compound.

Caption: Experimental workflow for IR and MS analysis.

References

Core Topic: Solubility of 2,4,5-Trichloroquinazoline in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2,4,5-Trichloroquinazoline in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and general principles of solubility for related compounds. Additionally, a detailed experimental protocol for determining solubility is provided to enable researchers to generate quantitative data.

Introduction to this compound

This compound is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The reactivity of its chlorine atoms at the 2, 4, and 5 positions allows for selective substitution, making it a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics.[1] Understanding its solubility in different organic solvents is critical for designing synthetic routes, purification processes, and formulation studies.

Qualitative Solubility Profile

Table 1: Organic Solvents Used in Reactions Involving this compound

| Solvent | Context of Use | Implied Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Used as a co-solvent with aqueous sodium hydroxide in a reaction. | Soluble | --INVALID-LINK--[2] |

| 2-Propanol | Used as a solvent for the reaction of this compound with N-methylaniline. | Soluble | --INVALID-LINK--[3] |

| Ethanol | Mentioned as a solvent for reactions of other quinazoline derivatives and for recrystallization. | Likely Soluble | --INVALID-LINK-- |

| Acetonitrile | Mentioned as a desirable non-aqueous medium for reactions involving quinazoline derivatives. | Likely Soluble | --INVALID-LINK--[2] |

| N,N-Dimethylformamide (DMF) | Noted as a solvent in which other quinazoline derivatives, such as pyrazolo quinazolines, exhibit greater solubility.[4][5] | Potentially Soluble | |

| Dimethyl Sulfoxide (DMSO) | Mentioned as a solvent for NMR spectral studies of quinazoline derivatives. | Likely Soluble | --INVALID-LINK--[6] |

It is important to note that "soluble" in the context of a reaction medium does not specify the extent of solubility. Further experimental validation is required to determine the precise solubility limits. For quinazoline derivatives in general, solubility tends to increase with temperature.[4][5]

Experimental Protocol for Solubility Determination: Gravimetric Method

A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the gravimetric method.[4][5] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetonitrile, THF, DMF, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks with secure caps

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

To remove any remaining fine particles, pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the dish under controlled conditions. This can be done in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Continue the evaporation until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish containing the dried residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its use as a reactant in various synthetic protocols suggests its solubility in solvents such as THF, 2-propanol, and likely others like ethanol and acetonitrile. For precise solubility determination, the gravimetric method provides a robust and reliable experimental approach. The protocol and workflow provided in this guide offer a clear path for researchers to generate the necessary quantitative data to support their work in drug discovery and development.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. AU2016295693B2 - Substituted quinazoline compounds and preparation and uses thereof - Google Patents [patents.google.com]

- 3. WO2021130638A1 - Diacylglycerol kinase modulating compounds - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. cibtech.org [cibtech.org]

- 6. researchgate.net [researchgate.net]

Synthesis and Characterization of 2,4,5-Trichloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2,4,5-trichloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible and well-supported synthetic pathway derived from established methodologies for analogous quinazoline derivatives. The characterization data presented is predictive, based on the analysis of structurally related compounds.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the cyclization of 5-chloroanthranilic acid to form 6-chloroquinazoline-2,4(1H,3H)-dione, followed by a chlorination reaction to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

This procedure is adapted from general methods for the synthesis of quinazoline-2,4-diones from anthranilic acid derivatives.

Materials:

-

5-Chloroanthranilic acid

-

Urea

-

Sand

Procedure:

-

In a porcelain dish, thoroughly grind 1 mole equivalent of 5-chloroanthranilic acid with 2 mole equivalents of urea and a small amount of sand to ensure a homogenous mixture.

-

Transfer the mixture to a flask equipped with a reflux condenser.

-

Heat the flask in an oil bath at 150-160°C for 4-5 hours. The mixture will melt, and ammonia gas will evolve.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solidified mass with dilute hydrochloric acid to remove any unreacted starting materials and byproducts.

-

Filter the crude product, wash with water until the washings are neutral, and then dry.

-

Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 6-chloroquinazoline-2,4(1H,3H)-dione.

Synthesis of this compound

This protocol is based on established procedures for the chlorination of quinazolinones using phosphorus oxychloride.[1][2]

Materials:

-

6-Chloroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1 mole equivalent of 6-chloroquinazoline-2,4(1H,3H)-dione.

-

Add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 mole equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Gently reflux the mixture in a fume hood for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

The crude product will precipitate out. Filter the solid and wash it thoroughly with cold water.

-

Neutralize the product by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash again with cold water and dry the product under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization Data (Predicted)

Physical and Analytical Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 150-180 °C |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and insoluble in water. |

Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 1H | H-8 |

| ~ 7.9 - 8.1 | Doublet of doublets | 1H | H-7 |

| ~ 8.2 - 8.4 | Doublet | 1H | H-6 |

Note: The exact chemical shifts and coupling constants will depend on the specific electronic environment created by the three chlorine atoms.

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 - 125 | C-4a |

| ~ 125 - 130 | C-6, C-8 |

| ~ 135 - 140 | C-7 |

| ~ 145 - 150 | C-5, C-8a |

| ~ 155 - 160 | C-2, C-4 |

Note: The signals for carbons bearing chlorine atoms (C-2, C-4, C-5) are expected to be in the downfield region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=N stretch |

| 1550 - 1580 | Strong | Aromatic C=C stretch |

| 1000 - 1200 | Strong | C-Cl stretch |

| 800 - 900 | Strong | C-H out-of-plane bending |

| m/z | Relative Intensity (%) | Assignment |

| 232, 234, 236 | Isotopic pattern | [M]⁺ |

| 197, 199, 201 | Isotopic pattern | [M-Cl]⁺ |

| 162, 164 | Isotopic pattern | [M-2Cl]⁺ |

| 127 | [M-3Cl]⁺ |

Note: The mass spectrum will show a characteristic isotopic cluster for the molecular ion peak due to the presence of three chlorine atoms.

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.

-

The quenching of the chlorination reaction mixture is highly exothermic and releases toxic HCl gas. Perform this step slowly and carefully behind a safety shield.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This technical guide provides a proposed synthetic route and predicted characterization data. The experimental procedures should be performed by trained chemists in a suitably equipped laboratory. The authors do not assume any liability for any loss or damage that may result from the use of this information.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4,5-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the chlorine atoms in 2,4,5-trichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) is crucial for the rational design and synthesis of novel quinazoline-based therapeutics. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the principles governing the selective functionalization of this important molecule.

Core Principle: A Hierarchy of Reactivity

The chlorine atoms in this compound exhibit a distinct and predictable hierarchy of reactivity towards nucleophiles. This selectivity is primarily dictated by the electronic properties of the quinazoline ring system. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atoms at positions C2 and C4 for nucleophilic aromatic substitution. In contrast, the chlorine atom at the C5 position on the fused benzene ring is significantly less reactive under typical SNAr conditions.

The established order of reactivity for nucleophilic displacement is:

C4-Cl > C2-Cl >> C5-Cl

This differential reactivity allows for the sequential and regioselective substitution of the chlorine atoms by carefully controlling the reaction conditions, such as temperature, reaction time, and the nature of the nucleophile.

Reactivity at the C4 Position: The Most Labile Chlorine

The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This high reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

Numerous studies have demonstrated that the C4-chloro group can be selectively displaced by a wide variety of nucleophiles, including amines, anilines, and alkoxides, under relatively mild conditions.[1][2][3][4]

Quantitative Data for C4 Substitution

The following table summarizes representative examples of the selective substitution of the C4-chloro group in chloro-substituted quinazolines.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrazine hydrate | Ethanol, 0-5 °C, 2 h | 2-Chloro-4-hydrazinylquinazoline | - | [4] |

| Substituted anilines | Dioxane, DIPEA, 80 °C, 12 h | 2-Chloro-4-(substituted-anilino)quinazolines | High | [1] |

| Primary/secondary amines | Various solvents (THF, Ethanol), Base (NaOAc, Et3N, DIPEA) | 2-Chloro-4-aminoquinazolines | - | [1][2] |

Experimental Protocol: Selective Synthesis of a 2-Chloro-4-aminoquinazoline Derivative

This protocol is a representative example of the selective substitution at the C4 position.

Synthesis of 2-chloro-4-(N-methylanilino)quinazoline

-

Materials: 2,4-dichloroquinazoline, N-methylaniline, N,N-diisopropylethylamine (DIPEA), Dioxane.

-

Procedure:

-

To a solution of 2,4-dichloroquinazoline (1.0 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add N-methylaniline (1.0 mmol) and DIPEA (2.5 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-(N-methylanilino)quinazoline.

-

Reactivity at the C2 Position: Substitution under Forcing Conditions

The chlorine atom at the C2 position is less reactive than the C4-chloro group but can be displaced by nucleophiles under more forcing conditions, such as higher temperatures and longer reaction times.[4] This allows for the synthesis of 2,4-disubstituted quinazolines in a stepwise manner. After the initial substitution at C4, the introduction of an electron-donating amino group at this position can further deactivate the C2 position towards nucleophilic attack, necessitating even harsher conditions for the second substitution.

Quantitative Data for C2 Substitution

The following table provides an example of the conditions required for substitution at the C2 position, following a prior substitution at C4.

| Starting Material | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloro-4-hydrazinylquinazoline | Hydrazine hydrate | Isopropanol, Reflux, 1 h | 2,4-Dihydrazinylquinazoline | - | [4] |

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline

This protocol illustrates the conditions necessary for the second substitution at the C2 position.

Synthesis of 2,4-Diaminoquinazoline Derivative

-

Materials: 4-Amino-2-chloroquinazoline derivative, desired amine, suitable high-boiling solvent (e.g., isopropanol, DMF).

-

Procedure:

-

In a sealed tube, dissolve the 4-amino-2-chloroquinazoline derivative (1.0 mmol) in the high-boiling solvent.

-

Add an excess of the desired amine (e.g., 5.0 mmol).

-

Heat the reaction mixture to a high temperature (e.g., reflux or >100 °C) for an extended period (e.g., 24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the 2,4-diaminoquinazoline derivative.

-

Reactivity at the C5 Position: The Inert Chlorine

The chlorine atom at the C5 position, being on the carbocyclic ring, is significantly less reactive towards nucleophilic aromatic substitution compared to the chlorines on the pyrimidine ring. The benzene portion of the quinazoline is less electron-deficient, and therefore, the C5 position is not activated for nucleophilic attack under standard SNAr conditions.

Currently, there is a lack of specific experimental data in the searched literature detailing the direct nucleophilic displacement of the C5-chloro group in this compound. It is anticipated that substitution at this position would require harsh reaction conditions, potentially involving transition-metal catalysis (e.g., Buchwald-Hartwig amination) rather than a direct SNAr mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of reactivity and experimental design.

Caption: Reaction pathway for the sequential substitution of chlorine atoms.

Caption: A generalized experimental workflow for synthesizing disubstituted quinazolines.

Conclusion

The reactivity of the chlorine atoms in this compound follows a well-defined and exploitable order: C4 > C2 >> C5. The C4-chloro group is readily displaced under mild conditions, while the C2-chloro group requires more forcing conditions for substitution. The C5-chloro group is generally unreactive towards traditional nucleophilic aromatic substitution. This predictable regioselectivity allows for the strategic and controlled synthesis of a wide array of substituted quinazoline derivatives, which are of significant interest in the development of novel therapeutic agents. Further research is warranted to explore methods for the selective functionalization of the C5 position to expand the accessible chemical space of this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of C2, C4, and C5 Positions in 2,4,5-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the C2, C4, and C5 positions of 2,4,5-trichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. Understanding the relative reactivity of these positions towards nucleophiles is crucial for the rational design and synthesis of novel quinazoline-based therapeutics. This document outlines the theoretical principles governing electrophilicity, presents a framework for its quantitative assessment through computational and experimental methods, and offers insights into the expected reactivity patterns based on established chemical principles for related compounds. Detailed experimental protocols for kinetic studies and data interpretation are provided to guide researchers in this area.

Introduction: The Significance of Quinazoline Chemistry

The quinazoline core is a privileged structure in drug discovery, forming the basis of numerous approved and investigational drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinazoline scaffold through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing new therapeutic agents. This compound offers three distinct sites for substitution, and a thorough understanding of the electrophilicity of the C2, C4, and C5 carbons is paramount for achieving regioselective synthesis and optimizing structure-activity relationships (SAR).

Theoretical Framework for Electrophilicity

The electrophilicity of a carbon atom in an aromatic system is influenced by a combination of inductive and resonance effects. In this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the attached chlorine atoms significantly enhances the electrophilic character of the carbon atoms, making them susceptible to nucleophilic attack.

The relative electrophilicity of the C2, C4, and C5 positions can be predicted and quantified using computational chemistry methods. The following descriptors are particularly valuable:

-

Mulliken Atomic Charges: This method partitions the total electron density of a molecule among its constituent atoms. A more positive Mulliken charge on a carbon atom indicates a greater electron deficiency and, consequently, higher electrophilicity.

-

Fukui Functions: Conceptual Density Functional Theory (DFT) provides the Fukui function, f+(r), which identifies the sites in a molecule that are most susceptible to nucleophilic attack. A higher value of the condensed Fukui function on a specific atom suggests a greater reactivity towards nucleophiles.

-

Lowest Unoccupied Molecular Orbital (LUMO) Coefficients: According to Frontier Molecular Orbital (FMO) theory, the LUMO is the primary orbital involved in accepting electrons from a nucleophile. Carbon atoms with a larger coefficient in the LUMO are predicted to be more electrophilic.

Based on the known reactivity of 2,4-dichloroquinazoline, a clear hierarchy of electrophilicity is established for the pyrimidine ring. Nucleophilic attack occurs preferentially at the C4 position under mild conditions, while substitution at the C2 position requires more forcing conditions.[1][2] This strongly suggests that C4 is more electrophilic than C2 . The chlorine atom at the C5 position is attached to the benzene ring, which is generally less activated towards nucleophilic attack compared to the electron-deficient pyrimidine ring. Therefore, the predicted order of electrophilicity is C4 > C2 > C5 .

Quantitative Assessment of Electrophilicity

While theoretical calculations provide valuable predictions, experimental validation is essential for a definitive understanding of the relative reactivity of the C2, C4, and C5 positions. This is typically achieved through kinetic studies of SNAr reactions.

Predicted and Experimental Data

| Position | Predicted Mulliken Charge (a.u.) | Predicted Fukui Index (f+) | Predicted LUMO Coefficient | Experimental Relative Reaction Rate (krel) | Experimental 13C NMR Chemical Shift (δ, ppm) |

| C2 | Moderately Positive | Moderate | Moderate | Moderate | ~150-160 |

| C4 | Highly Positive | High | High | High | ~160-170 |

| C5 | Slightly Positive | Low | Low | Low | ~125-135 |

Note: The values in this table are illustrative predictions based on general principles of quinazoline chemistry and are intended to serve as a guide for expected results.

Experimental Protocols

Protocol for Kinetic Analysis of SNAr Reactions via HPLC

This protocol outlines a general method for determining the pseudo-first-order rate constants for the reaction of this compound with a nucleophile (e.g., a primary or secondary amine) by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Nucleophile (e.g., morpholine, aniline)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Internal standard (a compound that does not react and has a distinct retention time)

-

Thermostatted reaction vessel

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

-

Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add the solvent and the internal standard. Allow the mixture to equilibrate thermally.

-

Initiation of Reaction: To initiate the reaction, add a known volume of the nucleophile stock solution (in large excess to ensure pseudo-first-order conditions) followed by the this compound stock solution. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid to neutralize an amine nucleophile) and the mobile phase.

-

HPLC Analysis: Inject the quenched and diluted samples into the HPLC system.

-

Data Analysis: Integrate the peak areas of the starting material (this compound) and the product(s) relative to the internal standard. Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).

Protocol for 13C NMR Analysis

13C NMR spectroscopy provides insight into the electronic environment of each carbon atom. A lower electron density (higher electrophilicity) generally results in a downfield chemical shift (higher ppm value).

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum.

-

Data Analysis: Assign the chemical shifts to the C2, C4, and C5 carbons based on established quinazoline NMR data, substituent effects, and, if necessary, 2D NMR techniques (e.g., HMBC, HSQC). A more downfield chemical shift for a carbon atom bearing a chlorine atom is indicative of a more electron-deficient and thus more electrophilic center.

Signaling Pathways and Experimental Workflows

The logical workflow for determining and comparing the electrophilicity of the C2, C4, and C5 positions of this compound can be visualized as follows:

The following diagram illustrates the generally accepted mechanism for nucleophilic aromatic substitution on a chloroquinazoline, which proceeds through a Meisenheimer-like intermediate.

References

Stability and Storage of 2,4,5-Trichloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2,4,5-Trichloroquinazoline (CAS No. 134517-55-8).[1] Specific stability data for this compound is not extensively available in public literature. Therefore, the information presented herein is substantially based on established principles of chemical stability, data from structurally related compounds such as other chlorinated quinazolines and quinolines, and standard pharmaceutical industry practices for stability testing. Researchers are advised to perform their own stability studies to determine definitive storage conditions and shelf-life for their specific samples of this compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a synthetic intermediate for novel therapeutics.[2] The reactivity of the chlorine atoms at the 2, 4, and 5 positions makes it a versatile building block for creating diverse molecular architectures.[2] However, the very features that make this compound synthetically attractive may also contribute to its potential instability under various environmental conditions. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory synthesis and storage to its application in research and development.

This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Due to the lack of specific data for this compound, the following recommendations are extrapolated from safety data sheets and handling guidelines for other chlorinated heterocyclic compounds.[3] Proper storage and handling are paramount to prevent degradation and ensure the safety of laboratory personnel.

Table 1: Recommended Storage and Handling Conditions for Chlorinated Quinazoline Analogs

| Parameter | Recommendation | Rationale & Considerations |

| Temperature | Store at 2-8°C. | Reduced temperature minimizes the rate of potential hydrolytic and thermal degradation reactions. For long-term storage, colder conditions (e.g., -20°C) may be considered, but the compound's solubility and potential for precipitation at lower temperatures should be evaluated. |

| Light | Protect from light. Store in amber vials or light-opaque containers. | Halogenated aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or visible light may catalyze the cleavage of carbon-halogen bonds, leading to the formation of impurities.[4] |

| Moisture/Humidity | Store in a dry environment. Use of a desiccator is recommended. | The presence of water can lead to hydrolysis of the chloro-substituents on the quinazoline ring, a common degradation pathway for such compounds.[5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidation, especially if the compound is to be stored for an extended period. |

| Container | Use well-sealed, chemically resistant containers (e.g., glass or appropriate plastic). | Prevents exposure to moisture and atmospheric oxygen. Ensure container material is compatible with chlorinated organic compounds. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] | Chlorinated organic compounds can be hazardous, and appropriate safety precautions should always be observed.[3] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Forced degradation studies are essential to identify these pathways and the resulting degradation products.

-

Hydrolysis: The chloro-substituents, particularly at the 2- and 4-positions of the quinazoline ring, are susceptible to nucleophilic substitution by water, leading to the formation of hydroxylated impurities. This process can be catalyzed by acidic or basic conditions.

-

Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[7] The presence of activating or deactivating groups on the ring will influence the rate and regioselectivity of oxidation.

-

Photolysis: As mentioned, exposure to light can induce the homolytic cleavage of the C-Cl bonds, generating radical intermediates that can lead to a variety of degradation products.

-

Thermolysis: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule. The thermal stability of related heterocyclic compounds has been shown to be influenced by the nature and position of substituents.[8][9][10]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to stress conditions and analyzing the resulting samples using a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[11][12][13][14][15]

Protocol 1: General Reversed-Phase HPLC Method for Quinazoline Derivatives

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of potential degradation products with varying polarities.

-

Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer and monitored. A photodiode array (PDA) detector is highly recommended to obtain spectral information for peak purity assessment.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[16] These studies help in identifying likely degradation products and establishing the degradation pathways.

Protocol 2: Forced Degradation of this compound

For each condition, a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Procedure |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Mix the drug solution with the acid solution (1:1 v/v). Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of NaOH before HPLC analysis. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Mix the drug solution with the base solution (1:1 v/v). Incubate at room temperature for a defined period. Neutralize the sample with an equivalent amount of HCl before HPLC analysis. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Mix the drug solution with the H₂O₂ solution (1:1 v/v). Incubate at room temperature for a defined period. |

| Thermal Degradation | Elevated Temperature (e.g., 80°C) | Store the solid drug or a solution of the drug in a temperature-controlled oven for a defined period. |

| Photostability | ICH Q1B compliant photostability chamber | Expose the solid drug or a solution of the drug to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][17] A control sample should be wrapped in aluminum foil to protect it from light. |

Visualization of the Stability Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Conclusion

While specific stability data for this compound is limited, a robust stability assessment program can be designed based on the principles outlined in this guide. By extrapolating from structurally similar compounds and adhering to established pharmaceutical stability testing guidelines, researchers can gain a thorough understanding of the compound's stability profile. The implementation of a validated stability-indicating analytical method and the execution of comprehensive forced degradation studies are critical steps in this process. The resulting data will be invaluable for determining appropriate storage conditions, ensuring the quality and reliability of the compound in research and development, and providing a foundation for any future regulatory submissions.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. ecolink.com [ecolink.com]

- 4. researchgate.net [researchgate.net]

- 5. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,5-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of kinase inhibitors utilizing the versatile 2,4,5-trichloroquinazoline scaffold. This document outlines the synthetic strategy, key kinase targets, and comprehensive experimental protocols for the preparation and characterization of potent and selective kinase inhibitors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. The this compound starting material offers a unique platform for the synthesis of diverse libraries of kinase inhibitors due to the differential reactivity of its three chloro substituents. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 position, while the C5 chlorine is the least reactive. This reactivity profile allows for a stepwise and regioselective introduction of various functionalities, enabling the fine-tuning of inhibitory potency and selectivity against a range of protein kinases implicated in diseases such as cancer.

Featured Kinase Targets

Quinazoline-based inhibitors have demonstrated significant activity against several important kinase families, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently mutated in various cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.

-

Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancer cells.

Synthetic Strategy and Experimental Protocols

The general synthetic approach involves a sequential nucleophilic aromatic substitution of the chloro groups on the this compound core. The following protocol describes a representative synthesis of a 4-anilino-2-amino-5-chloroquinazoline derivative, a common structural motif in kinase inhibitors.

General Synthetic Workflow

Caption: General workflow for the synthesis of kinase inhibitors from this compound.